molecular formula C24H32N2O5S2 B8091772 (S)-methyl 5-((S)-1,1-dimethylethylsulfinamido)-5-(4-morpholinophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate

(S)-methyl 5-((S)-1,1-dimethylethylsulfinamido)-5-(4-morpholinophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate

Numéro de catalogue: B8091772
Poids moléculaire: 492.7 g/mol
Clé InChI: YKRQQUHBXKVNRD-RBBQXQBVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(S)-methyl 5-((S)-1,1-dimethylethylsulfinamido)-5-(4-morpholinophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate” is a structurally complex molecule featuring multiple stereochemical centers and diverse functional groups. Its key structural elements include:

  • Sulfinamido group: The (S)-1,1-dimethylethylsulfinamido moiety acts as a chiral auxiliary, critical for enantioselective synthesis and stabilizing intermediates during reactions.
  • Pentanoate ester: The methyl ester at the terminal position facilitates solubility and serves as a protecting group for carboxylic acid functionality.

This compound is likely a synthetic intermediate or a target for pharmaceutical research due to its intricate stereochemistry and hybrid pharmacophore design.

Propriétés

IUPAC Name

methyl (5S)-5-[[(S)-tert-butylsulfinyl]amino]-5-(4-morpholin-4-ylphenyl)-3-oxo-5-thiophen-3-ylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S2/c1-23(2,3)33(29)25-24(19-9-14-32-17-19,16-21(27)15-22(28)30-4)18-5-7-20(8-6-18)26-10-12-31-13-11-26/h5-9,14,17,25H,10-13,15-16H2,1-4H3/t24-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRQQUHBXKVNRD-RBBQXQBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(CC(=O)CC(=O)OC)(C1=CC=C(C=C1)N2CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)N[C@@](CC(=O)CC(=O)OC)(C1=CC=C(C=C1)N2CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing functional groups or synthetic pathways. Below is an analysis based on available evidence (Tables 1 and 2):

Table 1: Structural Comparison of Key Analogs

Compound Name Key Functional Groups Stereochemical Features Biological/Physical Relevance
(S)-methyl 5-((S)-1,1-dimethylethylsulfinamido)-5-(4-morpholinophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate (Target) Sulfinamido, morpholinophenyl, thiophene, pentanoate Dual (S)-configured stereocenters Chiral synthesis, drug intermediate
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tosyl, thiophene, tetrahydropyridine, carboxylate Single (S)-configured stereocenter Enantioselective synthesis
(4R,5S)-methyl 5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((4S)-2-oxo-4-phenyltetrahydrofuran-3-carbonyl)pentanoate Benzyloxyphenyl, fluorophenyl, tetrahydrofuran, pentanoate Multiple stereocenters (4R,5S,4S) Peptidomimetic or kinase inhibitor

Key Findings and Discussion

Structural Complexity vs. Biological Activity: The target compound’s morpholinophenyl group distinguishes it from analogs with simpler aromatic substituents (e.g., benzyloxy or tosyl groups in ). Morpholine’s polarity may enhance aqueous solubility compared to the lipophilic benzyloxy group in . The sulfinamido group in the target compound is absent in other analogs, suggesting a unique role in asymmetric synthesis or target binding.

Synthetic Challenges :

  • The dual (S)-configured stereocenters in the target compound demand rigorous enantioselective protocols, akin to the column chromatography methods used for the analog in .
  • By contrast, the analog in relies on pre-formed stereochemical elements (tetrahydrofuran ring), reducing synthetic complexity.

Spectroscopic Trends :

  • The thiophen-3-yl group in both the target compound and produces distinct 1H NMR signals (δ ~7.0–7.5 ppm for aromatic protons), consistent with heteroaromatic systems .
  • The absence of reported melting points for the target compound highlights a gap in current data, necessitating further experimental validation.

Functional Group Impact :

  • The tosyl group in may confer stability but introduces steric bulk, whereas the target compound’s tert-butylsulfinamido group balances steric effects with chiral induction efficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.